5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine
Overview
Description
“5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . This compound is sold by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including “this compound”, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” were analyzed using FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Structural Isomers : 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine has been utilized in the synthesis of structural isomers, particularly in the reaction with N-acylhydrazines. This leads to the formation of compounds like N '-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides, highlighting its utility in creating diverse chemical structures (Rudenko et al., 2013).
Interaction with Activated Acetylenes : In the presence of N-heterocycles, this compound reacts with hexachloroacetone. This reaction has been shown to produce indolizines and other complex structures, demonstrating its reactivity and usefulness in synthetic chemistry (Yavari et al., 2006).
Biological and Pharmacological Applications
Potential Anticancer Activity : There's significant interest in pyrrolyl-pyridine heterocyclic compounds, including this compound, for their wide spectrum of biological activities. Some derivatives have shown promising anticancer activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).
Ligand-Receptor Interactions : Studies on pyrrolo and pyrido analogues, related to this compound, have contributed to understanding ligand-receptor interactions via hydrogen-bond formation. These findings have implications for the development of new pharmacological agents (Dionne et al., 1986).
Chemical Reactions and Properties
Domino Condensation and Allylic Hydroxylation : The compound has been involved in the synthesis of fused pyrrole derivatives through processes like domino condensation and allylic hydroxylation, showcasing its versatility in complex organic syntheses (Maity & Pramanik, 2013).
Cycloadditions to Pyrrolo[1,2-c]thiazoles : It acts as a thiocarbonyl ylide in its cycloaddition to electron-deficient alkenes, demonstrating its potential in cycloaddition reactions which are foundational in organic chemistry (Sutcliffe et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
Its molecular weight is 21508 , which suggests that it may have good bioavailability
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent anti-cancer effects.
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in cell proliferation, differentiation, and angiogenesis. The compound’s ability to inhibit FGFRs suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving FGFRs. By inhibiting FGFR activity, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Additionally, it affects gene expression and cellular metabolism, further contributing to its potential therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. This binding inhibits the receptor’s tyrosine kinase activity, preventing downstream signaling that promotes cell growth and survival . The compound’s ability to inhibit FGFRs highlights its potential as a targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained inhibition of FGFR activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand these pathways for developing safe and effective therapeutic strategies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can enhance its therapeutic effects by ensuring it reaches its intended site of action .
Properties
IUPAC Name |
5,7-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-8-3-4-10-9(8)7(2)11-6/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULOKIALAXIBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534321 | |
Record name | 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10534321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91873-09-5 | |
Record name | 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10534321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.